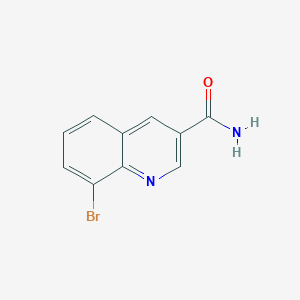

8-Bromoquinoline-3-carboxamide

Description

Significance of Quinolines in Heterocyclic Chemistry

Quinoline (B57606), a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif in a vast array of biologically active compounds and functional materials. frontiersin.org Its presence in numerous natural products, pharmaceuticals, and agrochemicals underscores its importance. orientjchem.orgresearchgate.net The quinoline scaffold provides a rigid framework that can be readily functionalized at various positions, allowing for the fine-tuning of its electronic and steric properties. frontiersin.org This adaptability has made it a key building block in the design of novel molecules with diverse applications. nih.govresearchgate.net

Role of Halogenation in Modulating Reactivity and Electronic Structure of Aza-Heterocycles

The introduction of halogen atoms, such as bromine, onto aza-heterocyclic rings like quinoline significantly influences their chemical behavior. Halogenation can alter the electron distribution within the molecule, impacting its reactivity towards both electrophilic and nucleophilic reagents. mdpi.comnih.gov The bromine atom in the 8-position of the quinoline ring, as seen in the titular compound, can serve as a handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. acs.org Furthermore, the electronic perturbations induced by the halogen can modulate the photophysical properties of the molecule, a feature that is exploited in the development of fluorescent probes and materials for optoelectronics. mdpi.com

Overview of Carboxamide Functionality in Organic Frameworks

The carboxamide group (-CONH₂) is a ubiquitous functional group in organic chemistry and is central to the structure of peptides and proteins. jocpr.comfiveable.me Its ability to participate in hydrogen bonding plays a crucial role in defining the three-dimensional structure and function of biomolecules. jocpr.com In synthetic organic chemistry, the carboxamide moiety is valued for its stability and its capacity to act as a versatile building block for the synthesis of more complex molecules. jocpr.comontosight.ai The presence of a carboxamide group can influence a molecule's solubility, polarity, and ability to interact with biological targets. ontosight.ai

Research Landscape of 8-Bromoquinoline-3-carboxamide and Related Structural Motifs in Contemporary Chemical Science

The convergence of the quinoline scaffold, a halogen substituent, and a carboxamide functional group in this compound and its analogs has spurred significant research interest. Scientists are exploring these molecules as versatile intermediates in organic synthesis and as potential candidates for various applications. cymitquimica.comontosight.ai For instance, derivatives of 4-aminoquinoline-3-carboxamide have been investigated as potent inhibitors of Bruton's tyrosine kinase (BTK), highlighting the potential of this structural motif in drug discovery. acs.org Similarly, quinoline-8-carboxamides have been designed and synthesized as inhibitors of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1), another important therapeutic target. acs.org

Scope and Objectives of Academic Investigations concerning this compound

Academic investigations into this compound and its derivatives are multifaceted. A primary objective is to explore its synthetic utility as a building block for creating more elaborate and functionally diverse molecules. cymitquimica.com This includes leveraging the reactivity of the bromine atom for cross-coupling reactions to introduce new substituents and expand the chemical space around the quinoline core. acs.org Another key area of research focuses on understanding the structure-activity relationships of these compounds. By systematically modifying the quinoline, carboxamide, and bromo-substituents, researchers aim to elucidate how these structural features influence the molecule's properties and potential biological activity. acs.orgacs.org

Physicochemical Properties of this compound and its Precursor

The fundamental properties of this compound and its immediate synthetic precursor, 8-Bromoquinoline-3-carboxylic acid, are crucial for their application in chemical synthesis and research.

| Property | 8-Bromoquinoline-3-carboxylic acid | This compound |

|---|---|---|

| Molecular Formula | C₁₀H₆BrNO₂ nih.govsigmaaldrich.com | C₁₀H₇BrN₂O |

| Molecular Weight | 252.06 g/mol nih.govsigmaaldrich.com | 251.08 g/mol |

| Appearance | Solid cymitquimica.com | Data not available |

| CAS Number | 347146-16-1 nih.govangenechemical.com | Data not available |

Research Findings on Related Structures

While specific research on this compound is emerging, studies on closely related analogs provide valuable insights into the potential of this chemical class.

| Related Compound Structure | Key Research Finding | Potential Implication |

|---|---|---|

| 4-Aminoquinoline-3-carboxamide derivatives | Demonstrated potent and reversible inhibition of Bruton's tyrosine kinase (BTK). acs.org | Potential for development as therapeutic agents for autoimmune diseases. acs.org |

| Quinoline-8-carboxamide derivatives | Act as inhibitors of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1). acs.org | Potential applications in cancer therapy. acs.org |

| 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | Investigated for antimicrobial, antiviral, and anticancer activities. ontosight.ai | Highlights the broad biological potential of halogenated quinolines. ontosight.ai |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrN2O |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

8-bromoquinoline-3-carboxamide |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-2-6-4-7(10(12)14)5-13-9(6)8/h1-5H,(H2,12,14) |

InChI Key |

LJZUAMQGPLQPPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Br)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromoquinoline 3 Carboxamide and Its Precursors

Strategic Approaches to Quinoline (B57606) Core Synthesis

The quinoline framework, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a common motif in pharmacologically active compounds. scispace.comustc.edu.cn Its synthesis has been a subject of extensive research, leading to the development of both classical and modern methodologies. The precursor for the target molecule is typically a quinoline-3-carboxylic acid or its ester derivative.

Traditional methods for quinoline synthesis often involve the condensation and cyclization of anilines with carbonyl compounds. These reactions, named after their discoverers, remain valuable for their directness, although they can require harsh conditions. ustc.edu.cn

The Friedländer Annulation: This is one of the most direct methods for producing substituted quinolines, including the quinoline-3-carboxylic ester scaffold. ustc.edu.cn The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. The process is typically catalyzed by acids or bases and proceeds via a condensation followed by a cyclodehydration step. ustc.edu.cn An iron(III) chloride-catalyzed cascade reaction of 2-amino-aryl alcohols with β-ketoesters represents a variation of this approach, yielding 3-quinolinecarboxylic esters in high yields. ustc.edu.cnacs.org

The Combes, Doebner-von Miller, and Pfitzinger Syntheses: These are other classical methods for quinoline synthesis. ustc.edu.cn For instance, the Doebner-Von Miller reaction utilizes α,β-unsaturated aldehydes or ketones reacting with anilines, often in a two-phase system of toluene (B28343) and aqueous hydrochloric acid. scispace.com While historically significant, these methods can sometimes result in unsatisfactory yields and require stringent reaction conditions. ustc.edu.cn

A comparative overview of reaction partners in classical syntheses is presented below.

| Classical Synthesis | Aniline Derivative | Carbonyl Partner | Resulting Moiety |

| Friedländer | 2-Aminoaryl ketone/aldehyde | β-Ketoester | Quinoline-3-carboxylic ester |

| Doebner-von Miller | Substituted aniline | α,β-Unsaturated aldehyde (e.g., Crotonaldehyde) | Substituted Quinoline |

Contemporary synthetic chemistry has introduced more sophisticated and often milder methods for constructing the quinoline core, frequently employing transition metal catalysis to achieve high efficiency and regioselectivity. mdpi.com

Transition Metal-Catalyzed Cyclizations: Various metals have been employed to catalyze the formation of quinolines. Rhodium-catalyzed ortho-C–H bond activation, ruthenium-catalyzed annulation of enaminones, and cobalt-assisted C–H bond activation are notable examples. mdpi.com Copper-catalyzed annulation reactions have also proven effective. mdpi.com A palladium-catalyzed process involving the oxidative carbonylation of 1-(2-aminoaryl)-2-yn-1-ols provides a selective route to quinoline-3-carboxylic esters. researchgate.net This reaction proceeds via a 6-endo-dig cyclization, followed by dehydration and methoxycarbonylation. researchgate.net

Domino and Cascade Reactions: Modern strategies often combine multiple reaction steps into a single pot to improve efficiency. An acid-catalyzed domino reaction between 4-chloro-3-formylcoumarin and substituted anilines yields 3-carboxylquinolines rapidly at room temperature. scispace.com This process involves a sequence of Schiff base condensation, cyclization, aromatization, and ring-opening. scispace.com Similarly, an iron-promoted tandem reaction of anilines with styrene (B11656) oxides can produce 3-arylquinolines. organic-chemistry.org

Introduction of the Bromine Atom at the C8 Position

Regioselective halogenation of the quinoline ring is a critical step. The electronic nature of the quinoline system, with its electron-deficient pyridine ring, typically directs electrophilic substitution to the benzene ring.

Directing the bromine atom specifically to the C8 position often requires strategic use of directing groups or specialized reagents.

Directed Bromination via N-Oxide: A powerful strategy for achieving C8 functionalization involves the formation of a quinoline N-oxide. The N-oxide group acts as a directing group, facilitating regioselective C-H activation. researchgate.net Rhodium-catalyzed C8 bromination of quinoline N-oxides with N-bromosuccinimide (NBS) is a highly effective method for introducing bromine at the desired position under mild conditions. researchgate.netresearchgate.net Ruthenium(II) catalysts have also been used for C8 arylation of quinoline N-oxides, which involves a deoxygenation step in the same pot. nih.gov

Influence of Existing Substituents: The bromination of quinolines already bearing a substituent at position 8 has been studied. The reaction of 8-hydroxyquinoline (B1678124) with molecular bromine can lead to a mixture of 7-bromo, and 5,7-dibromo derivatives. acgpubs.org In contrast, 8-methoxyquinoline (B1362559) undergoes regioselective bromination to yield the 5-bromo product, highlighting the strong influence of the existing substituent on the reaction's outcome. acgpubs.org

The following table summarizes conditions for regioselective bromination.

| Substrate | Reagent | Catalyst/Conditions | Position(s) Brominated | Reference |

| Quinoline N-oxide | N-Bromosuccinimide (NBS) | Rhodium catalyst | C8 | researchgate.net |

| 8-Hydroxyquinoline | Bromine (Br₂) | CH₃CN, 0 °C | C7 and C5,C7 mixture | acgpubs.org |

| 8-Methoxyquinoline | Bromine (Br₂) | CH₂Cl₂ | C5 | acgpubs.org |

An alternative to direct bromination of the quinoline ring is to introduce the bromine atom onto a precursor molecule before the cyclization reaction. This approach builds the desired halogenation pattern into the starting materials.

One such strategy involves a Skraup synthesis, a classical method, using 2-bromoaniline (B46623) as the starting material. The reaction of 2-bromoaniline with acrolein diethyl acetal (B89532) can be used to construct the 8-bromoquinoline (B100496) core. chemicalbook.com Another route begins with 8-quinolineboronic acid, which can be converted to 8-bromoquinoline through a copper(II) bromide-mediated reaction. chemicalbook.com These methods ensure the bromine is unambiguously located at the C8 position from the outset.

Formation of the Carboxamide Functionality at the C3 Position

The final key transformation is the conversion of the carboxylic acid group at the C3 position into a carboxamide. This is a common and well-understood transformation in organic synthesis, with several reliable methods available.

The synthesis generally proceeds from the corresponding 8-bromoquinoline-3-carboxylic acid. cymitquimica.com This intermediate can be activated and then reacted with an amine source. A highly efficient procedure involves the amidation of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides, which serve as an amine source. researchgate.netresearchgate.net This reaction proceeds smoothly under simple conditions to give good yields of the desired quinoline-3-carboxamides (B1200007). researchgate.net

Alternatively, standard peptide coupling protocols can be employed. This involves activating the carboxylic acid with a coupling agent, such as N,N,N′,N′-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU), in the presence of a base like diisopropylethylamine (DIPEA), followed by the addition of an amine. asianpubs.org Another approach involves the treatment of the carboxylic acid with carbonyldiimidazole (CDI) and an appropriate amine. acs.org These methods are widely applicable for the formation of amide bonds from carboxylic acids. asianpubs.orgacs.org

Amidation Reactions of 8-Bromoquinoline-3-carboxylic Acid

The most direct route to 8-bromoquinoline-3-carboxamide is through the amidation of 8-bromoquinoline-3-carboxylic acid. nih.govbldpharm.com This transformation can be achieved through various protocols, which are broadly categorized into direct and coupling reagent-mediated methods.

Direct amidation involves the condensation of a carboxylic acid and an amine with the removal of a water molecule, often facilitated by catalysts or specific reaction conditions without the need for traditional coupling reagents. mdpi.com While thermal condensation is a possibility, it often requires high temperatures, which can be incompatible with complex molecules.

Modern direct amidation methods utilize catalysts to proceed under milder conditions. Boron-based compounds, such as boronic acids, have been reported to catalyze the condensation of carboxylic acids and amines, typically in refluxing toluene. nih.gov Another approach involves the use of silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM), which has been shown to be an effective mediator for amidation reactions, offering an advantage of easy workup as the byproducts are volatile or easily removed. chemistryviews.org The reaction mechanism is proposed to involve the formation of a silyl (B83357) ester intermediate from the carboxylic acid and MTM, which is then attacked by the amine to yield the final amide product. chemistryviews.org Additionally, methods using catalysts like magnesium nitrate (B79036) in conjunction with urea (B33335) as a nitrogen source have been developed for the direct synthesis of primary amides from carboxylic acids. core.ac.uk Microwave-assisted, solvent-free preparations have also been noted as a practical method for certain substrates. mdpi.com

The most common and versatile method for forming amide bonds involves the activation of the carboxylic acid group of 8-bromoquinoline-3-carboxylic acid with a coupling reagent. umich.edu This process generates a highly reactive intermediate that readily reacts with an amine (such as ammonia (B1221849) or an ammonium (B1175870) salt for the primary carboxamide) to form the amide bond. umich.edunih.gov A wide array of coupling reagents is available, each with its own mechanism and suitability for different substrates.

Common classes of coupling reagents include:

Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) are widely used. umich.edunih.gov They activate the carboxylic acid to form a reactive O-acylisourea intermediate. umich.edu To suppress side reactions and minimize racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included. nih.govluxembourg-bio.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues activate the carboxylic acid.

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are highly efficient and are frequently used in peptide synthesis and medicinal chemistry. luxembourg-bio.comjst.go.jp

The choice of reagent, base (like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA)), and solvent (commonly dimethylformamide (DMF), dichloromethane (B109758) (DCM), or acetonitrile) is crucial for optimizing the reaction yield and purity. nih.govjst.go.jp For instance, the combination of EDC, HOBt, and DMAP has been shown to be effective for coupling electron-deficient amines. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Common Additives | Key Features |

|---|---|---|---|

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, Oxyma | Widely used, water-soluble byproduct. nih.gov |

| Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) | DIPEA, TEA | High efficiency, fast reaction times. jst.go.jp |

| Phosphonium Salts | BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) | DIPEA, TEA | Effective but can release carcinogenic HMPA. |

Indirect Synthetic Pathways involving Carboxamide Precursors

Indirect pathways to this compound involve the synthesis and subsequent conversion of a precursor functional group at the C-3 position. A common strategy is the conversion of a nitrile or an ester. For example, a synthetic route could begin with a precursor like 8-bromo-3-cyanoquinoline. The cyano group can be hydrolyzed under acidic or basic conditions to the carboxylic acid, which is then subjected to amidation as described above. Alternatively, partial hydrolysis of the nitrile can sometimes yield the primary amide directly.

Another indirect route involves the use of an ester, such as methyl 8-bromoquinoline-3-carboxylate. This ester can be converted to the target carboxamide through aminolysis, which typically involves heating the ester with a concentrated solution of ammonia.

Furthermore, a more elaborate indirect pathway can be envisioned starting from a different halogenated quinoline. For instance, a synthetic sequence reported for quinoline-6-carboxamides involved the lithiation of a 6-bromoquinoline (B19933) precursor, followed by quenching with carbon dioxide gas to form the corresponding carboxylic acid. jst.go.jp This newly formed acid was then coupled with an amine using HBTU to yield the desired carboxamide. jst.go.jp A similar strategy could theoretically be applied by starting with a different 8-substituted quinoline that allows for selective metal-halogen exchange or directed ortho-metalation to introduce the carboxyl functionality at the C-3 position.

Catalytic Approaches in Synthesis

Catalytic methods, particularly those employing transition metals like palladium and copper, are powerful tools in modern organic synthesis and can be applied to the construction of brominated quinoline carboxamides.

Palladium catalysis offers several strategic approaches to synthesizing substituted quinoline carboxamides. One of the most prominent methods is aminocarbonylation. This reaction involves the coupling of an aryl or heteroaryl halide (like a dibromoquinoline), carbon monoxide, and an amine in the presence of a palladium catalyst to directly form an amide. For example, a highly chemoselective palladium-catalyzed carbonylative process has been used to synthesize novel N-substituted-pyrrolo[3,4-b]quinoline-1,3-diones from 3-bromo-2-iodoquinoline. researchgate.net This process proceeds through the formation of a 3-bromoquinoline-2-carboxamide intermediate, highlighting the utility of palladium-catalyzed carbonylation in constructing carboxamide functionalities on a halogenated quinoline scaffold. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also instrumental. researchgate.net These reactions could be used to build the complexity of the quinoline core before the introduction or formation of the carboxamide group. For instance, a bromoquinoline could be coupled with an appropriate boronic acid, followed by subsequent functional group manipulations to yield the final product. researchgate.net Palladium catalysis is also key in the enantioselective cross-coupling of α-bromo carboxamides with aryl boronic acids, demonstrating its role in forming C-C bonds adjacent to an existing amide group. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions in Quinoline Synthesis

| Reaction Type | Precursors | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Aminocarbonylation | Dihaloquinoline, Amine, CO | Pd(OAc)₂, Xantphos | Halogenated Quinoline Carboxamide researchgate.net |

| Suzuki-Miyaura Coupling | Bromoquinoline, Arylboronic Acid | PdCl₂(dppf) | Aryl-substituted Quinoline researchgate.net |

Copper-Mediated Synthesis of Quinoline Derivatives

Copper-catalyzed reactions are essential for the synthesis of the quinoline ring system and for specific functional group interconversions. While not always leading directly to this compound, these methods provide access to key precursors. For example, copper has been used to catalyze the synthesis of quinoline-2-carboxylates at room temperature from anilines, alkynes, and ethyl glyoxylate. organic-chemistry.org Another copper-catalyzed tandem reaction involves the Knoevenagel condensation of an ortho-bromobenzaldehyde with an active methylene (B1212753) nitrile, followed by amination and intramolecular cyclization to form substituted quinolines. rsc.org

Copper catalysis is also employed in the synthesis of 8-bromoquinoline itself from 8-quinolineboronic acid using copper(II) bromide. chemicalbook.com Furthermore, copper catalysts can mediate cascade reactions to form complex quinoline structures. A three-component cascade cyclization catalyzed by copper has been used to synthesize quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles. acs.org Novel copper-catalyzed cyclization reactions have also been developed to access N-fused quinoline derivatives. acs.orgnih.gov These fundamental ring-forming and functionalization reactions are critical for generating the core structures that can be further elaborated into specific targets like this compound.

Synthetic Strategies for Analogues and Derivatives of this compound

The structure of this compound offers multiple sites for modification to generate a diverse range of analogues and derivatives. The bromine atom at the 8-position is particularly useful as a synthetic handle for introducing various substituents through cross-coupling reactions.

Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. acs.org The bromine atom on the quinoline ring can be readily substituted with aryl, heteroaryl, or alkyl groups from corresponding boronic acids, alkynes, or organostannanes. acs.orgresearchgate.net This strategy allows for the late-stage diversification of the core structure, enabling the synthesis of a library of analogues with varied properties. For instance, Suzuki-Miyaura coupling has been employed to react bromoquinolines with 2-aminophenylboronic acid to generate biaryl systems, which can be further cyclized. researchgate.net Similarly, 8-heteroaryl substituted quinolines have been prepared from 8-bromoquinoline via direct C-H arylation or Suzuki coupling, showcasing a pathway to complex polyconjugated molecules. researchgate.net

Research into related compounds has demonstrated the synthesis of 4-aminoquinoline-3-carboxamide derivatives. acs.org In these syntheses, a bromo-substituted quinoline carboxamide serves as a key intermediate, where the bromine atom is replaced using a Suzuki coupling reaction to introduce substituted indazole or benzimidazolone moieties. acs.org This highlights a viable strategy for modifying the 8-position of this compound to produce potent biological agents.

Derivatization is not limited to the 8-position. The carboxamide group itself can be modified. For example, the synthesis of various quinoline-8-carboxamides (with the carboxamide at position 8) has been achieved by reacting 8-bromoquinolines with trimethylsilyl (B98337) isocyanate after a lithium-bromine exchange, demonstrating a method to install the carboxamide group itself. acs.org While the positions are different, the chemical principles can be applied to the synthesis of N-substituted derivatives of this compound.

The following table outlines strategies for creating analogues of this compound.

Table 2: Synthetic Strategies for Analogues and Derivatives

| Derivative Type | Synthetic Strategy | Key Reagents | Position Modified |

|---|---|---|---|

| 8-Aryl/Heteroaryl-quinoline-3-carboxamides | Suzuki-Miyaura Coupling | Palladium catalyst, Aryl/Heteroaryl boronic acids | C8-position researchgate.netacs.org |

| 8-Alkynyl-quinoline-3-carboxamides | Sonogashira Coupling | Palladium/Copper catalyst, Terminal alkynes | C8-position acs.org |

| Polyheteroaromatic Analogues | Direct C-H Arylation | Palladium catalyst, Heteroarenes (thiophenes, furans) | C8-position researchgate.net |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 8-Bromoquinoline-3-carboxylic acid |

| Ethyl 8-bromoquinoline-3-carboxylate |

| 8-Bromoquinoline |

| 2-Bromoaniline |

| 8-Quinolineboronic acid |

| 1-(Azidomethyl)-2-bromobenzene |

| 4-Aminoquinoline-3-carboxamide |

| 3-Iodoquinoline-8-carboxamide |

| 2,8-Dibromoquinoline |

| 2-(Alkyl/aryl)-8-bromoquinolines |

| 5-Aminoisoquinolin-1-one |

| 2-Aminophenylboronic acid |

Chemical Reactivity and Transformation Studies of 8 Bromoquinoline 3 Carboxamide

Reactions at the Bromine Atom

The bromine atom attached to the quinoline (B57606) core is a key site for a variety of chemical transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the structural diversification of the quinoline scaffold.

Cross-Coupling Reactions (Suzuki, Sonogashira, Stille) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the bromine atom at the 8-position of the quinoline serves as an effective handle for such transformations. The Suzuki, Sonogashira, and Stille reactions are prominent examples.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl linkage. The reaction is valued for its mild conditions and the commercial availability of a wide range of boronic acids. nih.gov The reactivity in Suzuki couplings can be influenced by the electronic nature of the substrates and the choice of catalyst and ligands. reddit.com For quinoline derivatives, the choice of phosphine (B1218219) ligands and palladium source is crucial for achieving high yields. rsc.org Electron-withdrawing groups, such as the carboxylic acid function related to the carboxamide, can activate the bromine atom for palladium-catalyzed coupling.

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-dichloro-8-bromo-7-methoxyquinoline | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | Reflux | Not specified | rsc.org |

| 2-bromo-4-iodoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 90 °C | 85% | researchgate.net |

| ortho-bromoaniline | Phenylboronic acid pinacol (B44631) ester | CataCXium A palladacycle | Cs₂CO₃ | Dioxane/H₂O | 80 °C | 97% | nih.gov |

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. nih.gov It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net This method is instrumental in synthesizing arylalkynes and conjugated enynes. nih.gov Modern protocols have been developed that are copper-free, broadening the reaction's applicability. nih.gov

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-bromo-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Cyrene | 30 °C, 1 h | 96% | beilstein-journals.org |

| 2-bromoaniline (B46623) | 1-hexyne | [DTBNpP]Pd(crotyl)Cl | TMP | Acetonitrile | Room Temp. | 95% | nih.gov |

| 3-bromoquinoline | Phenylacetylene | CoCl₂, PPh₃ | Cs₂CO₃/NEt₃ | Not specified | Not specified | Good | researchgate.net |

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.orgnumberanalytics.com A key advantage of this reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin reagents is a significant drawback. harvard.edu The reaction mechanism proceeds through oxidative addition, transmetalation, and reductive elimination. wikipedia.org This method has been applied to the synthesis of complex molecules, including those with a bromoquinoline core. researchgate.netgoogle.com

| Aryl Halide Type | Organostannane Partner | Catalyst | Ligand (if applicable) | Solvent | General Conditions | Reference |

|---|---|---|---|---|---|---|

| Aryl/Vinyl Bromide or Iodide | Aryl/Vinyl/Alkenyl-Sn(Alkyl)₃ | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Triphenylphosphine | THF, Toluene, DMF | Inert atmosphere, often heated | wikipedia.orgharvard.edu |

Nucleophilic Aromatic Substitution Pathways

The bromine atom on the quinoline ring can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNA_r_) mechanism. The reactivity of haloquinolines in SNA_r_ reactions is influenced by the position of the halogen and the electronic nature of the quinoline ring. acs.org The electron-deficient character of the pyridine (B92270) ring within the quinoline system facilitates nucleophilic attack. For bromoquinolines, substitution can sometimes be challenging and may require harsh conditions or the use of a copper catalyst to proceed efficiently. researchgate.net For instance, copper-induced nucleophilic substitution of 6,8-dibromoquinoline (B11842131) with sodium methoxide (B1231860) has been shown to yield the corresponding dimethoxyquinoline. researchgate.net The electron-deficient nature of the quinoline ring can facilitate nucleophilic substitution at the 8-position.

Metal-Mediated Transformations Involving Bromine

Beyond palladium-catalyzed cross-couplings, the bromine atom is susceptible to other metal-mediated transformations, most notably metal-halogen exchange. wikipedia.org This reaction typically employs organolithium reagents, such as n-butyllithium, to replace the bromine atom with lithium. thieme-connect.comresearchgate.net This generates a highly reactive organolithium species which can then be quenched with various electrophiles to introduce a wide range of functional groups. researchgate.net

For 8-bromoquinoline (B100496), the metal-halogen exchange is thought to be facilitated by the coordination of the organolithium reagent to the quinoline nitrogen atom. thieme-connect.com This directed metallation enhances the reactivity at the C8 position. The resulting 8-lithioquinoline species can react with electrophiles like trimethylsilyl (B98337) chloride or dimethyl disulfide. researchgate.netresearchgate.net However, competing deprotonation can be an issue if other acidic protons are present in the molecule, such as a methyl group, which can lead to a mixture of products. chemicalforums.com

Reactions Involving the Carboxamide Moiety

The carboxamide group at the C3-position provides another reactive handle for modifying the 8-bromoquinoline scaffold. Transformations at this site allow for the synthesis of related carboxylic acids, esters, and various N-substituted amide derivatives.

Hydrolysis and Esterification of Related Carboxylic Acid Functionality

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. However, the hydrolysis of quinoline-3-carboxamides (B1200007) can be challenging and sometimes requires harsh conditions, which may lead to side reactions like decarboxylation. acs.orgnuph.edu.ua For example, treatment of a related 2-amino-quinoline-3-carbonitrile with concentrated sulfuric acid yielded a mixture of the carboxamide and the carboxylic acid. chemmethod.com

Once formed, 8-bromoquinoline-3-carboxylic acid can be converted into various esters. nih.govfluorochem.co.uk A common method for esterification is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. The ethyl ester, ethyl 8-bromoquinoline-3-carboxylate, is a known derivative. sigmaaldrich.comchemsrc.com Conversely, quinoline-3-carboxylic acid esters can be converted back to amides by reacting them with amines, often at elevated temperatures. nuph.edu.uagoogle.com

Modifications and Derivatization of the Amide Nitrogen

The primary amide of 8-bromoquinoline-3-carboxamide can be derivatized to form secondary or tertiary amides. This is typically achieved by coupling the corresponding 8-bromoquinoline-3-carboxylic acid with a primary or secondary amine using a suitable coupling reagent, such as HATU or PyBrop. ucl.ac.benih.gov Alternatively, direct N-alkylation of a quinoline-3-carboxamide (B1254982) can be performed. researchgate.nethelsinki.fi For instance, N-alkylation of related quinoline-carboxamide systems has been accomplished using various alkylating agents in the presence of a base, leading to a diverse library of N-substituted derivatives. helsinki.fi These modifications are crucial for tuning the molecule's properties for various applications. nih.govresearchgate.net

Transformations of the Amide Carbonyl Group

The amide group at the C3 position is a critical site for chemical transformations, allowing for the synthesis of various derivatives. The reactivity of this group is central to modifying the compound's properties.

Amide Bond Formation and Cleavage: The synthesis of quinoline-3-carboxamides is typically achieved through the amidation of the corresponding quinoline-3-carboxylic acids. researchgate.net This process generally involves the activation of the carboxylic acid, for example by converting it to an acid chloride or using a coupling agent, followed by reaction with an appropriate amine. A variety of methods have been developed for this transformation, highlighting its importance in generating libraries of quinoline derivatives. researchgate.net

Conversely, the amide bond in quinoline-3-carboxamides can be cleaved under hydrolytic conditions to revert to the carboxylic acid. vulcanchem.com For instance, studies on the related compound Laquinimod, a quinoline-3-carboxamide derivative, have shown that the aminolysis reaction to form the amide is an equilibrium process. acs.org This suggests that under specific conditions, such as in the presence of water and acid or base, this compound can be hydrolyzed back to 8-bromoquinoline-3-carboxylic acid.

Metabolic Transformations: In biological systems, the amide group is also a site for metabolic activity. Studies on quinoline-3-carboxamide compounds have shown that cytochrome P450 (CYP) enzymes can mediate transformations such as dealkylation at the amide nitrogen. lu.se For N-substituted derivatives of this compound, such metabolic pathways would represent a key transformation of the amide moiety.

Table 1: Selected Methods for Quinoline-3-carboxamide Synthesis

| Precursor | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Quinoline-3-carboxylic acid | Tetraalkylthiuram disulfides | Quinoline-3-carboxamide | researchgate.net |

| 4-Hydroxyquinoline-3-carboxylic acid | Pyridine-2-methanamine, EDC, Triethylamine (B128534) | 4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide | |

| Quinoline-3-carboxylic acid | Ammonium (B1175870) chloride | Quinoline-3-carboxamide | vulcanchem.com |

This table is illustrative of general methods for forming the quinoline-3-carboxamide moiety.

Reactivity of the Quinoline Heterocycle

The quinoline ring system is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine ring. This fusion results in a complex electronic landscape where the two rings exhibit distinct reactivities. scribd.com The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack. researchgate.net In contrast, the benzene ring retains more of its aromatic character and undergoes electrophilic substitution. researchgate.net

Electrophilic Aromatic Substitution on the Quinoline Ring

In quinoline, electrophilic aromatic substitution (EAS) preferentially occurs on the electron-rich benzene ring rather than the deactivated pyridine ring. scribd.comnumberanalytics.com The nitrogen atom deactivates the pyridine ring towards electrophiles. libretexts.org Without strong directing groups, substitution typically yields a mixture of C5 and C8 products. researchgate.netnumberanalytics.com

In this compound, the outcome of EAS is governed by the directing effects of the two existing substituents:

8-Bromo Group: Halogens are deactivating yet ortho- and para-directing. libretexts.org The bromine atom at C8 will therefore direct incoming electrophiles to the C7 (ortho) and C5 (para) positions. Its deactivating nature may make reactions more sluggish compared to unsubstituted quinoline.

3-Carboxamide Group: The carboxamide group is an electron-withdrawing and deactivating group. Its deactivating effect is primarily felt on the pyridine ring where it is located, further ensuring that electrophilic attack will occur on the carbocyclic (benzene) ring.

The combined influence of these groups suggests that electrophilic substitution on this compound will occur predominantly at the C5 and C7 positions. Studies on the bromination of other 8-substituted quinolines support this, where substitution occurs at the 5- and/or 7-positions. researchgate.net For example, the bromination of 8-methoxyquinoline (B1362559) yields the 5-bromo product, while 8-hydroxyquinoline (B1678124) gives the 5,7-dibromo derivative. researchgate.net

Table 2: Predicted Directing Effects for Electrophilic Aromatic Substitution on this compound

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Bromine | C8 | Deactivating, Ortho/Para-directing | C5, C7 |

| Carboxamide | C3 | Deactivating, Meta-directing | C5, C7 (on benzene ring) |

| Combined Effect | Overall Deactivation | Favored positions: C5, C7 |

Nucleophilic Addition and Substitution Reactions on the Quinoline Nitrogen

The nitrogen atom in the quinoline ring possesses a lone pair of electrons and is basic, making it a site for reaction with electrophiles. researchgate.net

Protonation and Salt Formation: As a base, the quinoline nitrogen readily reacts with acids to form quinolinium salts. This is a fundamental reaction of the heterocycle.

Alkylation and Acylation: The nitrogen is also nucleophilic enough to attack alkylating or acylating agents. For example, it can react with alkyl halides to form N-alkylquinolinium quaternary salts. researchgate.net These reactions modify the electronic properties of the entire ring system, making it significantly more electron-deficient.

While the nitrogen atom itself reacts with electrophiles, the electron-deficient pyridine ring is susceptible to attack by nucleophiles, particularly at the C2 and C4 positions. scribd.comquimicaorganica.orgquimicaorganica.org This typically occurs through an addition-elimination mechanism, especially if a good leaving group is present at these positions. quimicaorganica.org For this compound, direct nucleophilic attack on the unsubstituted C2 or C4 carbons would require harsh conditions (e.g., organolithium reagents). quora.com

C-H Activation and Functionalization Strategies on the Quinoline Core

Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of heterocycles like quinoline. mdpi.com The nitrogen atom within the quinoline scaffold can act as an endogenous directing group, guiding the metal catalyst to specific C-H bonds, most commonly at the C2 and C8 positions. mdpi.com

For this compound, the C8 position is already substituted. However, C-H activation at other positions is highly relevant. Palladium-catalyzed direct heteroarylation has been successfully applied to 8-bromoquinoline, demonstrating that the C-H bonds of the heterocycle remain reactive. rsc.org In these reactions, functionalization occurs regioselectively at various positions on partner heteroarenes like thiophenes and furans. rsc.org

The use of an N-oxide directing group is a common strategy to achieve C8 functionalization. nih.govacs.orgresearchgate.net While the target compound is not an N-oxide, this methodology highlights the intrinsic reactivity of the C8-H bond in the quinoline system. Rhodium(III)-catalyzed protocols have been developed for the highly regioselective C8-bromination and amidation of quinoline N-oxides. researchgate.netacs.org

Table 3: Examples of Metal-Catalyzed C-H Functionalization on Quinoline Scaffolds

| Quinoline Substrate | Catalyst/Reagents | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|

| Quinoline N-oxide | Pd(OAc)₂, Iodoarenes, Acetic Acid | C8 | 8-Arylquinoline N-oxide | nih.govacs.org |

| 8-Bromoquinoline | Pd catalyst, Heteroarenes | C-H on partner heteroarene | Biheteroaryl | rsc.org |

| Quinoline N-oxide | [RhCp*Cl₂]₂, NBS or NFSI | C8 | 8-Bromo or 8-Amidoquinoline N-oxide | researchgate.netacs.org |

| N-(quinolin-8-yl)benzamide | Pd(OAc)₂, Acyl chlorides | Ortho C-H on benzamide | Fused Isoindolone | mdpi.com |

Intramolecular Reactions and Cyclization Pathways

The functional groups present in this compound and its derivatives offer opportunities for intramolecular reactions to build more complex, fused heterocyclic systems.

Cyclizations Involving the Amide Group: The amide functionality at C3 can participate in cyclization reactions. For example, N-aryl or N-alkyl amides can be designed to contain a reactive group that can cyclize back onto the quinoline ring. A related example is the palladium-catalyzed intramolecular C-H alkenylation of N-phenylacrylamides, which cyclize to form quinolin-2(1H)-ones. nih.gov

Cyclizations Involving the Bromo Group: The bromine atom at C8 is a versatile handle for transition metal-catalyzed cross-coupling reactions. If a suitable coupling partner (e.g., an alkyne, alkene, or boronic acid) is introduced at another position on the molecule, an intramolecular coupling reaction (e.g., Heck, Suzuki, Sonogashira) could be used to form a new ring fused to the quinoline system. For instance, haloquinoline carbaldehyde derivatives can undergo reductive dimerization with a Nickel catalyst to form polycyclic compounds. chim.it

Electrophilic Cyclization: Another powerful strategy involves the electrophilic cyclization of precursors like N-(2-alkynyl)anilines to construct the quinoline ring itself, often installing a halogen at the C3 position simultaneously. nih.govacs.org While this is a synthetic route to the core rather than a reaction of it, it demonstrates the utility of cyclization pathways in quinoline chemistry. Tandem hydrohalogenation-cyclization processes have also been shown to be a general method for forming 4-haloquinoline moieties in polycyclic compounds. mathnet.ru

These strategies underscore the potential of this compound as a building block for constructing elaborate polycyclic aromatic and heterocyclic architectures.

Coordination Chemistry and Metal Complexation of 8 Bromoquinoline 3 Carboxamide

Ligand Properties of 8-Bromoquinoline-3-carboxamide

The efficacy of this compound as a ligand is rooted in the specific functional groups it possesses and their spatial arrangement, which dictates its interaction with metal centers.

The primary coordination sites of the this compound molecule are the nitrogen atom of the quinoline (B57606) ring and the carbonyl oxygen atom of the amide group. The quinoline nitrogen acts as a Lewis base, readily donating its lone pair of electrons to a metal ion. The amide group offers a second point of attachment through its carbonyl oxygen atom. This dual coordination capability is a well-documented feature in related 8-substituted quinoline compounds, such as 8-hydroxyquinoline (B1678124) and 8-(bromoacetyl)quinoline, which are known to act as bidentate ligands. researchgate.net The involvement of both the heterocyclic nitrogen and a side-chain oxygen atom is crucial for its chelation potential.

This compound has strong potential to act as a bidentate chelating agent. Chelation involving the quinoline nitrogen and the amide oxygen results in the formation of a stable five-membered ring with the coordinated metal ion. This N,O-bidentate coordination is a common and favored mode for 8-substituted quinoline ligands, as it imparts significant thermodynamic stability to the resulting metal complex. researchgate.net While N,O-chelation is the most anticipated mode, other coordination possibilities, such as monodentate coordination through only the quinoline nitrogen or bridging coordination between two metal centers, could exist under specific reaction conditions, although they are generally less common.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound as a ligand would likely follow established methodologies for creating coordination compounds with similar N,O-chelating agents.

The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates of metals like copper, nickel, cobalt, or palladium) in an appropriate solvent. Classical synthesis protocols are often employed for constructing complexes with quinoline scaffolds. rsc.org The reaction may require heating or specific pH conditions to facilitate the deprotonation of the amide group if it participates in bonding in its deprotonated form, or simply to promote the reaction between the neutral ligand and the metal salt. The stoichiometry of the reactants would be controlled to target complexes with specific ligand-to-metal ratios, such as ML₂, ML₃, or others, depending on the coordination number and oxidation state of the central metal ion.

The definitive structure and bonding within the metal complexes of this compound would be determined using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion is expected to cause noticeable shifts in the vibrational frequencies of the C=N bond in the quinoline ring and the C=O bond of the amide group. A shift to a lower wavenumber for the C=O stretching vibration would be strong evidence of coordination through the amide oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and show changes in the chemical shifts of protons and carbons near the coordination sites upon complexation.

UV-Visible Spectroscopy: The formation of a metal complex often leads to the appearance of new absorption bands in the UV-visible spectrum, particularly metal-to-ligand charge transfer (MLCT) bands, which can provide information about the electronic structure of the complex. diva-portal.org

X-ray Diffraction: Single-crystal X-ray diffraction is the most definitive method for elucidating the solid-state structure of a coordination compound. dergipark.org.trresearchgate.net It provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral, or square planar), and intermolecular interactions.

Table 1: Expected Spectroscopic Changes upon Complexation

| Spectroscopic Technique | Analyzed Feature | Expected Change Upon Coordination to a Metal Ion |

| Infrared (IR) | C=O stretch (Amide) | Shift to lower frequency (e.g., 1680 cm⁻¹ → 1650 cm⁻¹) |

| C=N stretch (Quinoline) | Shift in frequency and intensity | |

| ¹H NMR | Protons near N (H2, H7) | Downfield shift due to electron donation to the metal |

| Amide N-H proton | Broadening or shift depending on solvent and coordination | |

| UV-Visible | Ligand-centered bands | Bathochromic (red) or hypsochromic (blue) shifts |

| New bands | Appearance of Metal-to-Ligand Charge Transfer (MLCT) bands |

Catalytic Applications of Metal Complexes Derived from this compound

While specific catalytic activities for metal complexes of this compound have not been extensively reported, the broader families of metal complexes containing quinoline and carboxamide ligands are known to be active in various catalytic transformations. researchgate.netresearchgate.net Schiff base and other quinoline-based metal complexes are recognized as effective catalysts in a wide array of organic synthesis reactions. google.com The presence of the bromo-substituent and the robust chelate structure could make these complexes candidates for reactions like palladium-catalyzed cross-coupling (e.g., Suzuki, Heck reactions), where both the ligand and the bromine atom could play a role. mdpi.com Furthermore, complexes of this nature are often explored for their potential in oxidation, hydrogenation, and polymerization catalysis. researchgate.netgoogle.com

Table 2: Potential Catalytic Applications Based on Similar Ligand Systems

| Metal Ion | Ligand Type | Potential Catalytic Reaction |

| Palladium (Pd) | Quinoline, Phosphine (B1218219) | Cross-Coupling Reactions (Suzuki, Heck) mdpi.com |

| Cobalt (Co) | Carboxamide | Mizoroki-Heck Reaction, Epoxidation researchgate.net |

| Ruthenium (Ru) | Polypyridyl (contains quinoline) | Asymmetric Hydrogenation, C-H Arylation researchgate.net |

| Copper (Cu) | Schiff Base (N,O-ligands) | Oxidation, Atom Transfer Radical Polymerization google.com |

Homogeneous Catalysis using this compound Ligands

The application of this compound and its derivatives as ligands in homogeneous catalysis has been a subject of scientific inquiry, particularly in the realm of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the design of the ligand is paramount to the efficiency and selectivity of the catalytic process.

In a notable application, derivatives of this compound have been utilized in Suzuki coupling reactions. acs.org For instance, the synthesis of 4-amino-8-bromoquinoline-3-carboxamide derivatives has been accomplished using a palladium catalyst, specifically [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in the presence of a base such as sodium bicarbonate. acs.org In this context, the quinoline-based compound can be considered a substrate that coordinates to the palladium center, facilitating the subsequent cross-coupling with a boronic acid or boronate ester. The reaction conditions for such transformations are crucial for achieving high yields and purity of the desired products.

A representative example of such a catalytic reaction is the coupling of a 4-amino-8-bromoquinoline-3-carboxamide with a boronic acid intermediate. The general conditions for this type of reaction are summarized in the table below.

| Parameter | Condition |

| Catalyst | Pd(dppf)Cl₂ |

| Base | 2 M aqueous NaHCO₃ |

| Solvent | 1,4-Dioxane |

| Reactants | 4-amino-8-bromoquinoline-3-carboxamide, Boronic acid/ester |

| Temperature | 140 °C (Microwave) |

This catalytic system highlights the role of the this compound scaffold in facilitating important organic transformations. The development of such catalytic processes is integral to the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science.

Exploration of Metal-Organic Frameworks (MOFs) incorporating this compound Derived Linkers

The field of Metal-Organic Frameworks (MOFs) has witnessed exponential growth due to their crystalline, porous structures and tunable properties, which make them suitable for a wide range of applications, including gas storage, separation, and catalysis. MOFs are constructed from metal ions or clusters connected by organic linker molecules. The properties of the resulting MOF are heavily dependent on the geometry and functionality of these organic linkers.

Currently, there is a lack of specific reports in the scientific literature detailing the use of this compound as a primary linker in the synthesis of MOFs. The structure of this compound, with its potential bidentate coordination sites, suggests that it could, in principle, be modified to act as a linker for MOF construction. For instance, the bromine atom could be functionalized to introduce additional coordinating groups, such as carboxylic acids or pyridyl moieties, which are commonly employed in MOF synthesis. Such a strategy would allow for the incorporation of the quinoline core into the framework, potentially imparting unique photoluminescent or catalytic properties to the resulting material. However, the exploration of this compound-derived linkers for MOF applications remains a prospective area for future research and development.

Spectroscopic and Theoretical Investigations of 8 Bromoquinoline 3 Carboxamide

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation and characterization of novel compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (IR and Raman), and Electronic Absorption and Emission Spectroscopy provides a complete picture of the molecular structure, connectivity, and electronic properties of 8-Bromoquinoline-3-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the quinoline (B57606) ring and the amide group. The chemical shifts of the quinoline protons will be influenced by the electron-withdrawing effects of the bromine atom at the 8-position and the carboxamide group at the 3-position. Based on data for 8-bromoquinoline (B100496), the protons on the carbocyclic ring (positions 5, 6, and 7) would appear at different chemical shifts from those on the heterocyclic ring (positions 2 and 4). The amide protons (-NH₂) would typically appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The spectrum would display ten distinct signals corresponding to the ten carbon atoms in the this compound molecule. The carbons directly attached to the electronegative bromine and nitrogen atoms, as well as the carbonyl carbon of the amide group, would exhibit characteristic downfield shifts. By comparing the spectrum with that of 8-bromoquinoline, the effect of the 3-carboxamide substituent on the chemical shifts of the quinoline ring carbons can be determined. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~8.9-9.1 | C2: ~150-152 |

| H4 | ~8.6-8.8 | C3: ~135-137 |

| H5 | ~7.8-8.0 | C4: ~138-140 |

| H6 | ~7.4-7.6 | C4a: ~128-130 |

| H7 | ~7.9-8.1 | C5: ~129-131 |

| -NH₂ | Variable (broad singlet) | C6: ~127-129 |

| C7: ~122-124 | ||

| C8: ~120-122 | ||

| C8a: ~145-147 | ||

| C=O: ~165-170 |

Note: These are predicted values based on known substituent effects and data for related compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a crucial technique for confirming the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇BrN₂O), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass units. This characteristic M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the amide group (-CONH₂) or the bromine atom. libretexts.orgyoutube.comwpmucdn.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the amide group, typically in the region of 3400-3200 cm⁻¹. The C=O stretching of the amide group would give rise to a strong absorption band around 1680-1650 cm⁻¹. The spectrum would also show characteristic peaks for the aromatic C-H stretching (around 3100-3000 cm⁻¹) and C=C and C=N stretching vibrations of the quinoline ring (in the 1600-1400 cm⁻¹ region). The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. mdpi.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations are often strong in the Raman spectrum. Theoretical calculations on related quinoline derivatives can aid in the precise assignment of the vibrational modes. researchgate.netresearchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the π-π* transitions of the quinoline chromophore. The presence of the bromine atom and the carboxamide group as substituents on the quinoline ring will influence the position and intensity of the absorption bands. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic transitions and to aid in the interpretation of the experimental spectrum. proquest.comcnr.itdntb.gov.uaresearchgate.net

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. mdpi.comnih.gov The fluorescence properties of this compound would depend on the nature of its lowest excited state. The emission wavelength and quantum yield would be sensitive to the solvent polarity and the presence of the heavy bromine atom, which can influence intersystem crossing rates.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of this compound would reveal how the molecules are arranged in the solid state. A key feature of the crystal packing would be the intermolecular hydrogen bonds formed by the amide group. mdpi.com The amide -NH₂ group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This typically leads to the formation of hydrogen-bonded dimers or more extended networks, which play a crucial role in stabilizing the crystal lattice. nih.govmdpi.comnih.govrsc.org

For instance, in the crystal structure of the related compound benzo[h]quinoline-3-carboxamide, molecules are held together by N-H···O hydrogen bonds, forming dimers. d-nb.inforesearchgate.netnih.gov These dimers are further linked by other interactions, including π-π stacking between the aromatic rings. Similar interactions would be expected to govern the crystal packing of this compound, influencing its physical properties such as melting point and solubility. The presence of the bromine atom could also lead to halogen bonding interactions, further influencing the supramolecular assembly. iucr.org

Interactive Data Table: Common Intermolecular Interactions in Carboxamide Crystals

| Interaction Type | Description | Typical Distance/Geometry |

| N-H···O Hydrogen Bond | Between the amide N-H and a carbonyl oxygen of a neighboring molecule. | N···O distance: 2.8-3.2 Å; N-H···O angle: >150° |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Centroid-to-centroid distance: 3.3-3.8 Å |

| Halogen Bonding | Noncovalent interaction involving a halogen atom as an electrophilic species. | C-Br···O/N distance can be shorter than the sum of van der Waals radii. |

Conformational Analysis in the Crystalline State

A thorough search of crystallographic databases reveals a lack of specific studies detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, precise data on its crystal system, space group, unit cell dimensions, and the specific dihedral angles defining its three-dimensional structure are not available. The conformation of the carboxamide group relative to the quinoline ring system, a key determinant of its electronic and steric properties, remains unelucidated from an experimental standpoint. Understanding these crystallographic details is crucial for predicting intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the compound's solid-state packing and physical properties.

Computational Chemistry and Quantum Mechanical Studies

In the absence of extensive experimental data, computational methods serve as a powerful tool for predicting the molecular properties of this compound. However, dedicated computational studies on this specific molecule are sparse.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No specific peer-reviewed studies detailing Density Functional Theory (DFT) calculations for this compound could be identified. Such calculations would be invaluable for understanding its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Furthermore, DFT can be employed to generate electrostatic potential maps, which would highlight the electron-rich and electron-deficient regions of the molecule, providing insights into its potential for electrophilic and nucleophilic attack. Reactivity descriptors such as chemical hardness, softness, and electronegativity, which can be derived from DFT calculations, have not been reported for this compound.

Molecular Dynamics Simulations for Conformational Analysis

There is no evidence of molecular dynamics (MD) simulations having been performed on this compound in the available literature. MD simulations would provide a dynamic perspective on the conformational flexibility of the molecule, particularly the rotation around the C3-C(O) bond connecting the carboxamide group to the quinoline ring. By simulating the molecule's behavior in different solvent environments, researchers could gain insights into its solution-phase conformational preferences and the influence of solvent on its structure.

Reaction Mechanism Elucidation using Computational Methods

Computational studies aimed at elucidating the reaction mechanisms involving this compound are not present in the current body of scientific literature. Theoretical chemistry could be applied to investigate the transition states and reaction pathways of its synthesis or subsequent chemical transformations, providing a deeper understanding of its reactivity and aiding in the optimization of reaction conditions.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data (such as NMR, IR, and UV-Vis) may exist in various chemical databases, specific computational studies focused on the prediction of these parameters for this compound are not available. Such predictive studies, often carried out using methods like DFT, are crucial for validating experimental findings and for the interpretation of complex spectra.

Advanced Applications and Future Directions in Chemical Sciences

8-Bromoquinoline-3-carboxamide as a Versatile Synthetic Building Block

This compound is a trifunctional chemical entity, offering three distinct points for molecular elaboration, which makes it a highly valuable building block in organic synthesis. The reactivity of the quinoline (B57606) core, the bromo substituent, and the carboxamide moiety can be selectively addressed to construct complex molecular architectures.

The bromine atom at the C-8 position is particularly amenable to a wide array of modern cross-coupling reactions. Methodologies such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds. These transformations allow for the strategic attachment of diverse functional groups, including aryl, heteroaryl, alkyl, and amino moieties. The parent compound, 8-bromoquinoline (B100496), has been widely used in palladium-catalyzed reactions to synthesize more complex heteroaromatic systems and organometallic complexes. This established reactivity provides a strong basis for the synthetic utility of this compound in creating novel compounds.

The carboxamide group (-CONH₂) serves as a robust functional handle. It can participate in hydrogen bonding, act as a directing group in substitution reactions, or be hydrolyzed back to the parent carboxylic acid for further derivatization. lookchem.com The synthesis of quinoline-3-carboxamides (B1200007) often involves the coupling of the corresponding quinoline-3-carboxylic acid with various amines using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). lookchem.com This modular synthesis allows for the creation of large libraries of N-substituted amides, each with potentially unique properties.

The quinoline ring itself can undergo electrophilic substitution reactions, although the conditions must be carefully controlled to avoid side reactions. The combination of these reactive sites makes this compound a promising starting material for generating diverse molecular scaffolds for further investigation.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 8-Arylquinoline-3-carboxamide |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 8-Aminoquinoline-3-carboxamide derivative |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 8-Alkynylquinoline-3-carboxamide |

| Amide N-Alkylation | Alkyl halide, strong base | N-Alkyl-8-bromoquinoline-3-carboxamide |

Applications in Materials Science (excluding direct human therapeutic applications)

The rigid, planar structure and rich electronic properties of the quinoline ring system make its derivatives attractive candidates for use in advanced materials. While specific research on this compound in this area is nascent, the properties of related compounds suggest significant potential.

Functional polymers containing heterocyclic units are of great interest for their thermal stability and unique electronic properties. This compound can be envisioned as a monomer for polymerization reactions. For instance, the bromo group could be utilized in polycondensation reactions, such as Suzuki or Stille polycondensation, with difunctionalized monomers to create novel conjugated polymers. The presence of the carboxamide group could enhance inter-chain interactions through hydrogen bonding, potentially leading to materials with improved mechanical properties and ordered solid-state structures. These polymers could find applications as specialty plastics, membrane materials, or components in advanced composites.

Quinoline derivatives have been extensively investigated for their use in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). mdpi.com The most famous example is Tris-(8-hydroxyquinoline)aluminum (Alq₃), a highly effective electron-transporting and emissive material. researchgate.net The quinoline core of this compound provides a foundation for designing new materials with tailored electronic properties.

The bromo- and carboxamide substituents can be used to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Through synthetic modification at the bromine position, electron-donating or electron-withdrawing groups can be introduced to modulate the emission color and charge-transport characteristics. mdpi.com The carboxamide group can facilitate intermolecular hydrogen bonding, which may promote favorable molecular packing in thin films and enhance charge mobility or emissive efficiency. These tailored molecules could serve as emitters, hosts, or charge-transporting materials in next-generation OLEDs for displays and solid-state lighting.

Development of Novel Reagents and Auxiliaries

The structural features of this compound make it a candidate for development into specialized chemical tools. The nitrogen atom of the quinoline ring and the oxygen of the carboxamide group can act as a bidentate chelation site for metal ions. This property is central to the function of 8-hydroxyquinoline (B1678124) as a powerful ligand. mdpi.com

By modifying this compound, it is possible to design new chiral ligands or auxiliaries for asymmetric synthesis. For example, chiral amines could be appended to the quinoline core via the bromo position. The resulting molecule could coordinate to a metal catalyst, creating a chiral environment that influences the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a product over the other. Such reagents are highly valuable in the synthesis of complex molecules.

Green Chemistry Aspects in the Synthesis and Transformations of this compound

Modern chemical synthesis places a strong emphasis on sustainability and environmentally benign processes. The principles of green chemistry can be applied to both the synthesis and subsequent use of this compound.

Traditional quinoline syntheses often require harsh conditions and toxic reagents. Recent research has focused on developing greener alternatives. For instance, multicomponent reactions (MCRs) offer a more efficient route by combining three or more reactants in a single step, reducing waste and energy consumption. asianpubs.org The use of eco-friendly catalysts, such as L-proline, and greener solvents like ethanol-water mixtures, has been reported for the synthesis of related quinoline-3-carboxylates. bohrium.comresearchgate.net Adopting such methods for the production of this compound would significantly improve its environmental footprint. A continuous synthesis method for 2-methylquinoline (B7769805) compounds from nitroarenes in an ethanol/water system has been proposed as a green alternative. bohrium.com

Furthermore, in the transformations of this compound, green chemistry principles can be applied by choosing catalysts that are efficient and recyclable, minimizing the use of hazardous organic solvents, and designing reactions that proceed with high atom economy.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical manufacturing. mdpi.com Flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved yields, and simplified scalability. polimi.it

The synthesis of quinoline-3-carboxamides, which may involve exothermic steps or the use of hazardous reagents, is well-suited for a flow chemistry approach. In a flow reactor, small volumes of reactants are continuously mixed and reacted, minimizing the risk associated with large-scale batch reactions. This technology enables the safe use of reaction conditions, such as high temperatures and pressures, that would be difficult to manage in a batch setup. polimi.it

Moreover, flow chemistry systems can be integrated with artificial intelligence and robotic platforms for automated, high-throughput synthesis. atomfair.com Such autonomous systems can rapidly explore a wide range of reaction conditions to identify the optimal parameters for synthesizing this compound and its derivatives. This automated approach accelerates the discovery and development of new molecules for the applications discussed above, significantly reducing the time from initial concept to final product. drugdiscoverytrends.com

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Methodological Advancements

Research into the broader class of quinoline-3-carboxamides (B1200007) has yielded significant findings, particularly in the realm of medicinal chemistry. A notable area of discovery is their efficacy as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a crucial enzyme in the DNA damage response pathway. indiamart.comnih.govnih.govnih.gov The inhibition of ATM kinase by certain quinoline-3-carboxamide (B1254982) derivatives can sensitize cancer cells to radiation and chemotherapy, representing a promising strategy in oncology. nih.govnih.gov

Methodological advancements in the synthesis of the quinoline-3-carboxamide scaffold have been pivotal. General synthetic routes often involve the coupling of a quinoline-3-carboxylic acid with an appropriate amine. lookchem.com Modifications of this core synthesis have allowed for the creation of a diverse library of derivatives with varied substitutions. lookchem.com While a specific, optimized synthesis for 8-Bromoquinoline-3-carboxamide is not yet prominent in the literature, established methods for creating quinoline-3-carboxamides from their carboxylic acid precursors could be adapted. The synthesis of the precursor, 8-bromoquinoline-3-carboxylic acid, is documented, providing a clear starting point for the synthesis of the target compound. glpbio.com

The following table summarizes the key research areas for the broader class of quinoline-3-carboxamides, which can inform future studies on the 8-bromo derivative.

| Research Area | Key Findings for Quinoline-3-Carboxamides | Potential Relevance for this compound |

| Medicinal Chemistry | Potent and selective inhibition of ATM kinase. indiamart.comnih.gov | The bromine substituent at the 8-position could influence binding affinity and selectivity for ATM kinase or other biological targets. |

| Synthesis | Established coupling reactions between quinoline-3-carboxylic acids and amines. lookchem.com | These methods can likely be applied to synthesize this compound from 8-bromoquinoline-3-carboxylic acid. glpbio.com |

| Anticancer Activity | Demonstrated cytotoxicity in various cancer cell lines. nih.govnih.gov | The 8-bromo substitution may enhance or alter the anticancer properties of the quinoline-3-carboxamide scaffold. |

Unaddressed Challenges and Open Questions

Despite the progress in the study of quinoline-3-carboxamides, several challenges and open questions remain, particularly concerning the specific role of substitutions like the 8-bromo group.

A primary challenge is the lack of dedicated research on this compound. Consequently, its specific chemical properties, biological activities, and potential applications are largely unknown. Key questions that remain unanswered include:

Synthesis Optimization: What are the most efficient and scalable methods for the synthesis of this compound? While general methods exist for the parent scaffold, the influence of the 8-bromo substituent on reaction conditions and yields needs to be systematically investigated.